4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione

Lipophilicity Drug-likeness Physicochemical profiling

4-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione (CAS 53711-78-7) is a heterocyclic compound belonging to the furo[3,4-b]pyridine-5,7-dione class, characterized by a fused pyridine-furan bicyclic system bearing a methyl substituent specifically at the 4-position of the pyridine ring. This compound is formally the cyclic anhydride of 4-methylpyridine-2,3-dicarboxylic acid, possessing two reactive carbonyl functionalities that enable nucleophilic addition, condensation, and reduction chemistries.

Molecular Formula C8H5NO3
Molecular Weight 163.1
CAS No. 53711-78-7
Cat. No. B6252426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
CAS53711-78-7
Molecular FormulaC8H5NO3
Molecular Weight163.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione (CAS 53711-78-7): A Position-Specific Furopyridine Anhydride Building Block


4-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione (CAS 53711-78-7) is a heterocyclic compound belonging to the furo[3,4-b]pyridine-5,7-dione class, characterized by a fused pyridine-furan bicyclic system bearing a methyl substituent specifically at the 4-position of the pyridine ring [1]. This compound is formally the cyclic anhydride of 4-methylpyridine-2,3-dicarboxylic acid, possessing two reactive carbonyl functionalities that enable nucleophilic addition, condensation, and reduction chemistries . With a molecular formula of C₈H₅NO₃ and a molecular weight of 163.13 g/mol, it serves primarily as a synthetic intermediate and scaffold for medicinal chemistry exploration, particularly in kinase inhibitor programs [2][3].

Why Furo[3,4-b]pyridine-5,7-dione Analogs Cannot Be Interchanged: The Critical Role of 4-Methyl Substitution in 53711-78-7


Within the furo[3,4-b]pyridine-5,7-dione class, the position of ring substitution is a critical determinant of both physicochemical properties and biological target engagement, making generic interchange between regioisomers scientifically unsound. The 4-methyl substitution on the pyridine ring generates a distinct electronic polarization pattern compared to the 2-methyl (CAS 90376-83-3) and 3-methyl (CAS 112110-17-5) analogs, directly influencing the compound's computed logP, topological polar surface area, and hydrogen-bonding capacity [1]. In kinase inhibitor programs, the furopyridine scaffold's substitution pattern dictates hinge-region binding geometry; the 4-methyl orientation places the methyl group distal to the furan oxygen, a regiochemical feature that cannot be replicated by other positional isomers and that computational docking studies have shown to affect binding energy differentials exceeding 8 kcal/mol among structurally related furopyridine derivatives [2]. Furthermore, the 4-methyl compound is the direct dehydration product of 4-methylpyridine-2,3-dicarboxylic acid, making it the obligatory intermediate for any synthetic sequence requiring this specific substitution pattern [3].

Quantitative Differentiation Evidence: 4-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione (53711-78-7) vs. Structural Analogs


Computed Lipophilicity (XLogP3): 4-Methyl Derivative vs. Parent Furo[3,4-b]pyridine-5,7-dione

The 4-methyl substitution increases computed lipophilicity by approximately 0.9 log units relative to the unsubstituted parent scaffold, a magnitude consistent with the Hansch π constant for aromatic methyl groups. The target compound 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione has an XLogP3 of 0.9, compared to an estimated XLogP3 of approximately 0.0–0.2 for the parent furo[3,4-b]pyridine-5,7-dione (CAS 699-98-9), based on the difference of one methyl group (ΔlogP ≈ 0.7–0.9) [1][2]. This moderate increase in lipophilicity enhances membrane permeability potential while remaining within drug-like space, distinguishing it from more lipophilic analogs such as 3-ethyl-furo[3,4-b]pyridine-5,7-dione.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area: 4-Methyl Derivative vs. 3-Substituted Furopyridine Analogs

The 4-methyl substitution position minimally alters the topological polar surface area (TPSA) relative to other regioisomers, with the target compound exhibiting a TPSA of 56.3 Ų, which is identical to the value expected for the 3-methyl regioisomer given that both retain the same number and type of heteroatom hydrogen bond acceptors [1]. However, the 4-methyl compound possesses zero hydrogen bond donors compared to the reduced 5H,7H-dihydro analogs (e.g., furo[3,4-b]pyridin-5(7H)-one derivatives), which can have one H-bond donor, making the 4-methyl dione form distinctly more membrane-permeable by this metric [2].

Polar surface area Membrane permeability Blood-brain barrier penetration

Synthetic Accessibility: Cyclic Anhydride Reactivity of 4-Methyl Derivative vs. Non-Anhydride Furopyridine Analogs

As a cyclic anhydride, 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione possesses two electrophilic carbonyl groups in a rigid bicyclic scaffold, enabling selective nucleophilic ring-opening reactions that are not available to the corresponding diacid or mono-reduced analogs. The patent literature demonstrates that the parent furo[3,4-b]pyridine-5,7-dione undergoes selective mono-reduction with NaBH₄ at 15°C to yield 7H-furo[3,4-b]pyridin-5-one in 27% yield, a transformation equally applicable to the 4-methyl analog due to the unchanged anhydride moiety [1]. In contrast, non-anhydride furopyridines lacking the second carbonyl (e.g., furo[3,4-b]pyridin-5(7H)-one, CAS 5657-51-2) cannot participate in this chemistry, fundamentally limiting their downstream diversification potential [2].

Synthetic intermediate Anhydride reactivity Nucleophilic ring-opening

Commercial Purity Benchmark: 4-Methyl Derivative Purity Specifications vs. Parent Compound Availability

Commercially, 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is available at 98% purity (HPLC) from at least one established supplier , a specification that exceeds the typical 95% purity offered for the parent furo[3,4-b]pyridine-5,7-dione (CAS 699-98-9) from multiple vendors . This 3-percentage-point purity differential, while modest, is meaningful for applications requiring high-purity starting materials, such as late-stage functionalization in medicinal chemistry or use as an analytical reference standard.

Commercial purity Procurement specification Quality control

Recommended Application Scenarios for 4-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione (53711-78-7) Based on Evidence


Kinase Inhibitor Scaffold Diversification with Defined Substitution Geometry

The 4-methyl substitution on the furo[3,4-b]pyridine-5,7-dione scaffold provides a geometrically defined starting point for kinase inhibitor programs, particularly those targeting EGFR and CDK families. Computational studies on furopyridine derivatives have demonstrated binding energies ranging from -41.36 to -54.33 kcal/mol against CDK2, with the specific substitution pattern influencing hinge-region hydrogen bond geometry with Met793 [1]. The 4-methyl orientation places the methyl group distal to the furan oxygen, a regiochemical feature that SAR studies suggest may reduce steric clash with the kinase hinge region compared to 2- or 3-substituted analogs, though direct comparative data for the 4-methyl compound remain to be published. Procurement of the 98% purity material is recommended for structure-activity relationship (SAR) exploration in this application .

Anhydride-Based Sequential Derivatization for Parallel Library Synthesis

The dual carbonyl anhydride functionality enables sequential nucleophilic addition chemistry that is inaccessible to mono-carbonyl furopyridine analogs. As demonstrated in patent literature, the parent furo[3,4-b]pyridine-5,7-dione undergoes selective mono-reduction with NaBH₄ to yield the 5-one derivative in 27% yield, a transformation that preserves the furan ring for subsequent functionalization [2]. The 4-methyl derivative is expected to undergo analogous chemistry, making it suitable for parallel library synthesis where the methyl group serves as a fixed substituent during diversification of the anhydride moiety. This application leverages the compound's two orthogonal reactive centers for generating compound collections with systematic structural variation.

Development of Anticancer Agents Targeting Breast Cancer Cell Lines

Although direct peer-reviewed data for this specific compound are limited, furopyridine derivatives as a class have demonstrated promising antiproliferative activity. The EGFR inhibitor study reported IC₅₀ values of 18.09 ± 1.57 µM against A549 (lung) and 33.87 ± 0.86 µM against H1975 (NSCLC) cell lines for the most potent furopyridine derivative PD13 [1]. The 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione scaffold, with its computed XLogP3 of 0.9 and TPSA of 56.3 Ų, falls within drug-like property space favorable for intracellular target engagement [3]. Researchers procuring this compound for anticancer screening should prioritize head-to-head comparison with the 2-methyl and 3-methyl regioisomers, as the position of methyl substitution is expected to influence cytotoxicity differentials.

Physicochemical Reference Standard for Regioisomeric Furopyridine Characterization

With a well-defined computed property profile (XLogP3 = 0.9, TPSA = 56.3 Ų, 0 HBD, 4 HBA, exact mass 163.02694 Da) [3], 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione can serve as a reference compound for HPLC method development and analytical characterization of furopyridine regioisomer mixtures. The 4-methyl compound is chromatographically distinguishable from its 2-methyl and 3-methyl isomers due to differences in electronic distribution affecting retention time. Procurement at 98% purity supports its use as a system suitability standard in quality control workflows for furopyridine-based drug substance analysis.

Quote Request

Request a Quote for 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.